Cas no 1708026-99-6 (4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole)

4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole is a specialized pyrazole derivative featuring an ethenesulfonyl functional group, which enhances its reactivity in organic synthesis. The compound's structure, incorporating both sulfonyl and alkyl substituents, makes it a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. Its 3,5-dimethyl and 1-propyl groups contribute to steric and electronic tuning, potentially improving selectivity in cross-coupling or nucleophilic substitution reactions. The ethenesulfonyl moiety offers opportunities for further functionalization, such as Michael additions or polymerizations. This compound is particularly valuable in medicinal chemistry and materials science for its balanced reactivity and stability under controlled conditions.
4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole structure
1708026-99-6 structure
Product name:4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole
CAS No:1708026-99-6
MF:C10H16N2O2S
MW:228.311241149902
CID:5210722

4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole
    • Inchi: 1S/C10H16N2O2S/c1-5-7-12-9(4)10(8(3)11-12)15(13,14)6-2/h6H,2,5,7H2,1,3-4H3
    • InChI Key: VGSZDMVTWAYTQP-UHFFFAOYSA-N
    • SMILES: N1(CCC)C(C)=C(S(C=C)(=O)=O)C(C)=N1

4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM509626-1g
3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole
1708026-99-6 97%
1g
$843 2022-06-12

Additional information on 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole

Research Brief on 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole (CAS: 1708026-99-6)

4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole (CAS: 1708026-99-6) is a novel pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique ethenesulfonyl functional group, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profiles.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study demonstrated that the compound exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations revealed that the ethenesulfonyl group forms critical hydrogen bonds with the active site of COX-2, explaining its high selectivity and potency.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the anticancer potential of this compound. The research team evaluated its effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated that 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole induces apoptosis via the intrinsic mitochondrial pathway, as evidenced by the activation of caspase-3 and -9. Additionally, the compound exhibited minimal cytotoxicity against normal human fibroblast cells, suggesting a favorable therapeutic window.

Pharmacokinetic studies have also been conducted to assess the compound's bioavailability and metabolic stability. A recent publication in Drug Metabolism and Disposition reported that 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole has a plasma half-life of approximately 6 hours in rodent models, with moderate oral bioavailability (45-50%). The study identified the liver as the primary site of metabolism, with the formation of several hydroxylated metabolites. These findings underscore the need for further optimization to enhance metabolic stability and reduce potential drug-drug interactions.

In summary, 4-Ethenesulfonyl-3,5-dimethyl-1-propyl-1H-pyrazole (CAS: 1708026-99-6) represents a promising scaffold for the development of novel therapeutic agents. Its selective COX-2 inhibition, potent anticancer activity, and manageable pharmacokinetic profile make it a compelling candidate for further preclinical and clinical evaluation. Future research should focus on structural modifications to improve metabolic stability and explore its potential in combination therapies.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd